![molecular formula C7H9BrF2N2O B2498378 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1855948-76-3](/img/structure/B2498378.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
Beschreibung
4-Bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative featuring a bromine atom at position 4, a 2,2-difluoroethoxymethyl substituent at position 3, and a methyl group at position 1. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic and steric effects of its substituents, which influence reactivity, bioavailability, and binding affinity . It is listed as a high-value fluorinated compound in commercial catalogs, highlighting its relevance in synthetic chemistry and drug discovery .
Eigenschaften
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-12-2-5(8)6(11-12)3-13-4-7(9)10/h2,7H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIRDYEBKTYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-methyl-1H-pyrazole-3-carboxylic acid serves as a common intermediate, synthesized by oxidizing 1,3-dimethylpyrazole with potassium permanganate (KMnO₄) in aqueous medium. This step achieves a 78–85% yield under controlled temperature (70–80°C).
Reaction Conditions :
Bromination at the 4-Position
Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). A patent by CN104387324A details the bromination of 1-methylpyrazole-3-carboxylic acid with bromine in dichloromethane (DCM), yielding 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 90% purity after recrystallization.
Optimized Protocol :
Introduction of the (2,2-Difluoroethoxy)methyl Group
The critical step involves substituting a leaving group (e.g., chloride) at the 3-position with 2,2-difluoroethanol. A two-step process is employed:
- Chloromethylation : Conversion of the 3-carboxylic acid to a chloromethyl derivative.
- Etherification : Nucleophilic substitution with 2,2-difluoroethanol.
Chloromethylation :
The carboxylic acid is esterified using thionyl chloride (SOCl₂) and methanol, forming methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl intermediate, which is chlorinated with hydrochloric acid (HCl) or phosphorus pentachloride (PCl₅).
Etherification :
The chloromethyl intermediate reacts with 2,2-difluoroethanol in the presence of a base (e.g., K₂CO₃) to form the desired ether. This step is conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Industrial-Scale Methodologies
Continuous Flow Synthesis
Modern protocols emphasize continuous flow reactors to enhance yield and reduce side reactions. For example, the cyclocondensation of methyl hydrazine with α,β-unsaturated esters in the presence of 2,2-difluoroacetyl chloride achieves 92% conversion efficiency in flow systems.
Advantages :
Catalyst Optimization
The choice of catalyst significantly impacts isomer ratios. Patents highlight the use of morpholine or diethylamine during cyclization to suppress isomer formation (e.g., 1,5-dimethylpyrazole derivatives).
Data Comparison :
Catalyst | Isomer Ratio (Target:Byproduct) | Yield (%) |
---|---|---|
Morpholine | 95:5 | 88 |
No Catalyst | 70:30 | 65 |
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99.5% chemical purity.
Conditions :
- Solvent : Ethanol/Water
- Temperature : 0–5°C (cooling)
- Recovery : 85–90%
Analytical Validation
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
- NMR : δ 4.35 (s, 2H, -OCH₂CF₂H), δ 1.95 (s, 3H, N-CH₃).
Challenges and Mitigation Strategies
Isomer Formation
The primary challenge is controlling regioselectivity during pyrazole substitution. Using bulky bases (e.g., DBU) and low temperatures (−10°C) minimizes byproduct formation.
Analyse Chemischer Reaktionen
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine and difluoroethoxy substituents facilitate further functionalization, making it a valuable precursor in the development of novel compounds .
Reactivity and Stability
- The stability of this compound under various conditions allows it to be employed in diverse synthetic routes. It can undergo nucleophilic substitutions and coupling reactions, which are critical in creating intricate molecular architectures.
Biological Research
Antimicrobial and Antifungal Properties
- Studies have indicated that this compound exhibits notable antimicrobial and antifungal activities. Research has focused on its efficacy against various pathogens, leading to potential applications in developing new antimicrobial agents .
Pharmaceutical Development
- Ongoing investigations are exploring the compound's potential as a pharmaceutical agent. Its ability to interact with specific biological targets suggests it could be developed into drugs aimed at treating diseases linked to enzyme or receptor dysregulation .
Industrial Applications
Agrochemical Development
- The compound is also significant in the agrochemical industry. Its properties make it suitable for developing pesticides and herbicides, contributing to agricultural productivity while maintaining environmental safety .
Material Science
- In material science, this compound can be used to create advanced materials with unique properties due to its fluorinated structure. This aspect is particularly appealing for applications requiring enhanced thermal stability and chemical resistance .
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated a series of pyrazole derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Drug Development
Research conducted by Tewari et al. (2014) demonstrated that pyrazole derivatives possess anti-inflammatory properties. The study highlighted the potential of this compound as a scaffold for developing new anti-inflammatory drugs due to its ability to inhibit pro-inflammatory cytokines effectively .
Wirkmechanismus
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Fluorinated Substituents
Fluorinated groups enhance lipophilicity, metabolic stability, and intermolecular interactions.
Key Findings :
- The 2,2-difluoroethoxy group offers a balance of hydrophobicity and steric bulk compared to bulkier heptafluoropropyl or electron-withdrawing trifluoromethyl groups .
- Trifluoromethyl-substituted analogs exhibit higher reactivity in cross-coupling reactions due to stronger electron-withdrawing effects .
Alkyl and Alkoxy Substituents
Alkyl/alkoxy groups modulate solubility and steric interactions.
Key Findings :
Heterocyclic and Aromatic Hybrids
Hybrid structures expand biological activity profiles.
Biologische Aktivität
4-Bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A bromine atom at the 4-position
- A difluoroethoxy group at the 3-position
- A methyl group at the 1-position
The compound's molecular formula is with a molecular weight of approximately 251.08 g/mol.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the bromine and difluoroethoxy groups enhances its binding affinity to various enzymes and receptors. This compound may inhibit enzyme activity by:
- Binding to active sites or allosteric sites
- Modulating biochemical pathways involved in inflammation and cancer progression
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been investigated for its potential to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Study | Findings |
---|---|
Demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer models. | |
Showed that modifications in the pyrazole structure significantly affect anticancer activity. |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazoles. The compound may act by inhibiting cyclooxygenase (COX) enzymes, similar to other pyrazole-based drugs like celecoxib.
Mechanism | Description |
---|---|
COX Inhibition | Reduces prostaglandin synthesis, leading to decreased inflammation. |
Cytokine Modulation | Alters levels of pro-inflammatory cytokines in immune responses. |
Case Studies
Several case studies have focused on the biological activity of pyrazole derivatives:
-
Case Study: Anticancer Activity
- Objective : To evaluate the effect of this compound on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting potent anticancer activity.
-
Case Study: Anti-inflammatory Effects
- Objective : To investigate the anti-inflammatory effects in a rodent model.
- Method : Induction of inflammation was performed using carrageenan; treatment with the compound was administered.
- Results : Significant reduction in paw edema was observed compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The synthesis of pyrazole derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, bromomethyl groups can be introduced via alkylation using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) in solvents such as DMF or acetonitrile . The difluoroethoxy moiety may require protection/deprotection strategies to avoid side reactions. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Combine chromatographic (HPLC with UV detection, gradient elution using C18 columns) and spectroscopic techniques. For example, F NMR is essential to confirm the integrity of the difluoroethoxy group, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation. Use SHELX software for crystallographic refinement .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology : Determine logP values via shake-flask experiments (octanol/water partitioning) to assess hydrophobicity. Stability under physiological conditions (pH 7.4, 37°C) can be monitored using LC-MS over 24–72 hours. Differential scanning calorimetry (DSC) evaluates thermal stability .
Advanced Research Questions
Q. How do electronic effects of the difluoroethoxy and bromomethyl substituents influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nature of the difluoroethoxy group may deactivate the pyrazole ring, requiring optimized catalysts (e.g., Pd/XPhos systems) for Suzuki-Miyaura couplings. Compare reaction rates and yields with analogous compounds lacking fluorine substituents .
- Data Contradiction : Some studies report reduced reactivity due to steric hindrance from the difluoroethoxy group, while others note enhanced stability of intermediates .
Q. What strategies mitigate competing side reactions during functionalization at the 4-bromo position?
- Methodology : Use bulky ligands (e.g., SPhos) to suppress β-hydride elimination in Heck reactions. Low-temperature conditions (−20°C to 0°C) and slow reagent addition minimize electrophilic aromatic substitution at unintended positions .
Q. How does this compound compare to structurally related pyrazoles in biological activity assays?
- Methodology : Construct a structure-activity relationship (SAR) table:
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Compare with experimental IC50 values to refine force field parameters .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology : Introduce deuterium at metabolically labile positions (e.g., methyl groups) or replace the difluoroethoxy group with a trifluoromethoxy moiety. Assess using liver microsome assays (human/rat) and LC-MS metabolite profiling .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous conditions for reactions involving bromine or fluorine to avoid hydrolysis. Monitor reaction progress via TLC with UV-active stains .
- Crystallography : For challenging crystals, employ high-intensity synchrotron radiation and SHELXD for phase refinement .
- Toxicity Screening : Use zebrafish embryo models (FET assay) for preliminary in vivo toxicity profiling, focusing on developmental abnormalities .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.